molecular formula C3H2Cl2O3 B1204053 4,5-Dichloro-1,3-dioxolan-2-one CAS No. 3967-55-3

4,5-Dichloro-1,3-dioxolan-2-one

Cat. No.: B1204053
CAS No.: 3967-55-3
M. Wt: 156.95 g/mol
InChI Key: BETICXVUVYXEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-1,3-dioxolan-2-one (DCDO) is an organic compound with a unique structure and a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. The compound has been studied extensively over the past decade, and its properties and uses are now well-understood. In

Scientific Research Applications

  • Chemical Synthesis and Transformations : The chlorination of 1,3-dioxolane derivatives, such as 2-trichloromethyl-1,3-dioxolane, primarily occurs at the 4 and 5 positions, leading to the formation of compounds like 4,5-dichloro-1,3-dioxolan-2-one (Atavin et al., 1973).

  • Spectroscopic Studies : Infrared and Raman spectroscopic studies have been conducted on cyclic carbonates including this compound, providing insights into their molecular structures and vibrational modes (Pethrick & Wilson, 1974).

  • Vibrational Analysis using FTIR and FT-Raman : Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy have been used to analyze the vibrational frequencies and molecular structures of compounds like this compound, enhancing understanding of their chemical properties (Arjunan et al., 2010).

  • Catalysis and Organic Reactions : this compound derivatives have been used in catalytic enantioselective chlorination and bromination of β-keto esters, showcasing their utility in asymmetric synthesis (Hintermann & Togni, 2000).

  • Fungicidal Applications : Compounds with a 1,3-dioxolan-2-one structure have been evaluated for fungicidal activity, particularly in the control of powdery mildew and bean rust, highlighting their potential in agricultural chemistry (Gestel et al., 1980).

  • Polymer Science : The polymerizability of methyl substituted 1,3-dioxolanes, including derivatives of this compound, has been studied, contributing to the development of new polymers and materials (Okada et al., 1975).

Safety and Hazards

When handling 4,5-Dichloro-1,3-dioxolan-2-one, it is recommended to avoid breathing fumes, mist, spray, and vapors. It is also advised to wash skin thoroughly after handling and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn. If it comes into contact with skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

Properties

IUPAC Name

4,5-dichloro-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETICXVUVYXEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(=O)O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960287
Record name 4,5-Dichloro-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3967-55-3
Record name 4,5-Dichloro-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3967-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 4,5-dichloro-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloroethylene carbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloro-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-1,3-dioxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-1,3-dioxolan-2-one
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-1,3-dioxolan-2-one
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-1,3-dioxolan-2-one
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-1,3-dioxolan-2-one
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-1,3-dioxolan-2-one
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-1,3-dioxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.